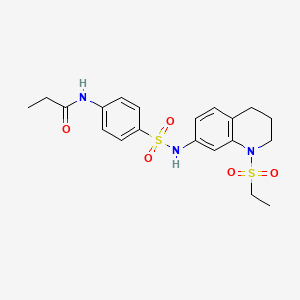
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide is an intricate organic compound with a multifaceted structure, featuring a sulfonamide group and tetrahydroquinoline ring. This compound is of interest in multiple fields, including organic chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide generally involves a multistep process:
Formation of the Tetrahydroquinoline Core
Starting Material: : Aniline derivatives.
Reagents: : Catalysts such as palladium, and solvents like toluene.
Conditions: : Under reflux to cyclize and form the tetrahydroquinoline core.
Sulfonation Step
Reagents: : Sulfonyl chloride.
Conditions: : Basic medium, often using sodium hydroxide at low temperatures.
Amination
Reagents: : Ethylsulfonyl chloride.
Conditions: : Typically carried out in aqueous or mixed solvents under controlled temperatures.
Final Assembly
Reagents: : Propionyl chloride.
Conditions: : Anhydrous conditions to avoid hydrolysis.
Industrial Production Methods
Industrial production might employ high-throughput continuous flow reactors to optimize yield and purity, utilizing similar reagents and conditions but on a larger scale with more stringent quality controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Converts the tetrahydroquinoline ring to a quinoline ring.
Common Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic medium.
Reduction
Reduces the sulfonamide group.
Common Reagents: Lithium aluminum hydride.
Conditions: Anhydrous, low temperatures.
Substitution
Reactions at the propionamide moiety.
Common Reagents: Halogenating agents.
Conditions: Varies with substitution desired.
Major Products
The main products vary depending on the reaction pathway:
Oxidation yields quinoline derivatives.
Reduction results in desulfonated products.
Substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
Reagents: : Used as a building block in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential to inhibit specific enzymes due to the presence of the sulfonamide group.
Medicine
Drug Development: : Investigated for antimicrobial and anti-inflammatory properties.
Industry
Materials Science:
Mechanism of Action
The compound's mechanism of action is often studied in terms of its interactions with biological molecules:
Molecular Targets: : May target enzymes that interact with sulfonamide and tetrahydroquinoline groups.
Pathways Involved: : Inhibitory effects on metabolic pathways in microorganisms or modulation of receptor activity in human cells.
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)propionamide: .
N-(4-(N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-5-yl)sulfamoyl)phenyl)propionamide: .
Highlighting Uniqueness
Unique Tetrahydroquinoline Positioning: : Specific placement of the sulfonamide and propionamide groups.
Distinct Reactivity: : Unique patterns in oxidation and substitution reactions.
There you go! A deep dive into the compound. Any other fascinating topics in mind?
Properties
IUPAC Name |
N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-3-20(24)21-16-9-11-18(12-10-16)30(27,28)22-17-8-7-15-6-5-13-23(19(15)14-17)29(25,26)4-2/h7-12,14,22H,3-6,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVQWGDTFKVWND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2955043.png)
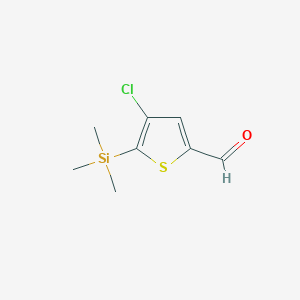
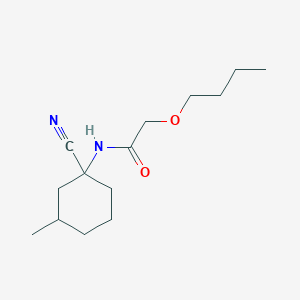
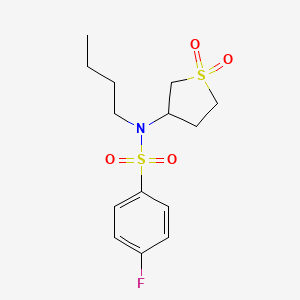
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
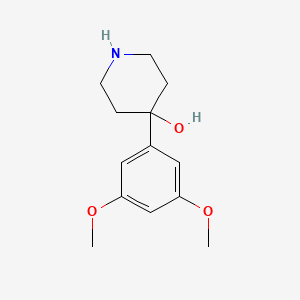
![N-{3-[benzyl(methyl)amino]propyl}-6-chloropyridazine-3-carboxamide](/img/structure/B2955052.png)
![N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2955053.png)
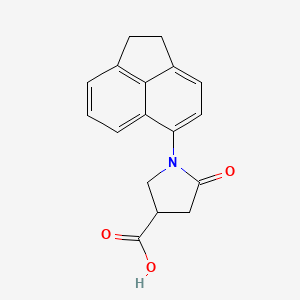
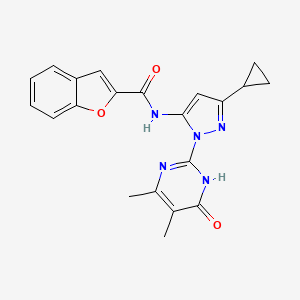
![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)
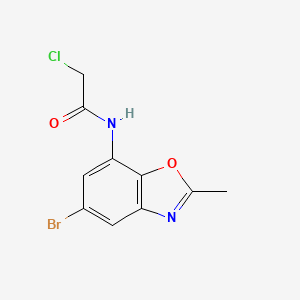
![N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2955062.png)
